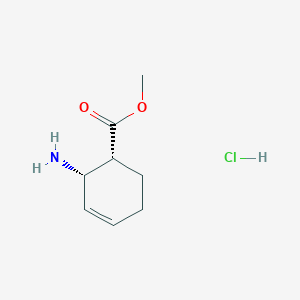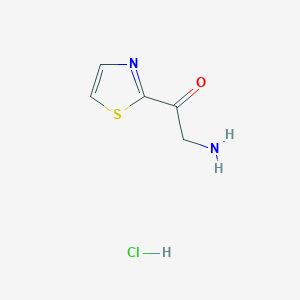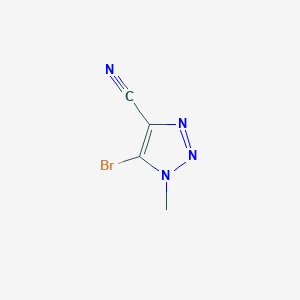
5-bromo-1-methyl-1H-1,2,3-triazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-methyl-1H-1,2,3-triazole-4-carbonitrile is a chemical compound that is used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Aplicaciones Científicas De Investigación
5-bromo-1-methyl-1H-1,2,3-triazole-4-carbonitrile has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 4-substituted-5-bromo-1-methyl-1H-1,2,3-triazoles and 4-substituted-1-methyl-1H-1,2,3-triazoles. It has also been used as a ligand in the synthesis of coordination compounds, such as copper(I) and silver(I) complexes. Additionally, it has been used in the synthesis of polymers materials and in the study of the structure-activity relationships of various compounds.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-methyl-1H-1,2,3-triazole-4-carbonitrile is not fully understood, but it is believed to be related to its ability to form coordination complexes with metals. In particular, it is believed that the bromine atom of the molecule interacts with the metal ion, resulting in the formation of a coordination complex. The resulting complex then binds to other molecules, resulting in a variety of biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1-methyl-1H-1,2,3-triazole-4-carbonitrile have not been studied extensively. However, it is believed that the compound may have an effect on the metabolism of certain compounds and may act as an inhibitor of certain enzymes. Additionally, it is believed that the compound may have an effect on the transport of certain molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-1-methyl-1H-1,2,3-triazole-4-carbonitrile has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is relatively stable, and it can be stored for long periods of time without significant degradation. However, it is also toxic, and care must be taken to avoid contact with skin or ingestion.
Direcciones Futuras
The future directions of 5-bromo-1-methyl-1H-1,2,3-triazole-4-carbonitrile research are numerous. One potential direction is the development of new synthetic methods for the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Finally, further research into the structure-activity relationships of the compound could lead to the discovery of new compounds with novel properties.
Métodos De Síntesis
5-bromo-1-methyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 1-bromo-4-methyl-1H-1,2,3-triazole with carbonitrile in the presence of a base, such as potassium carbonate. Other methods include the reaction of 1-bromo-4-methyl-1H-1,2,3-triazole with cyanamide in the presence of a base, and the reaction of 1-bromo-4-methyl-1H-1,2,3-triazole with cyanuric chloride in the presence of a base.
Propiedades
IUPAC Name |
5-bromo-1-methyltriazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN4/c1-9-4(5)3(2-6)7-8-9/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBHCFBPLBAGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-1H-1,2,3-triazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





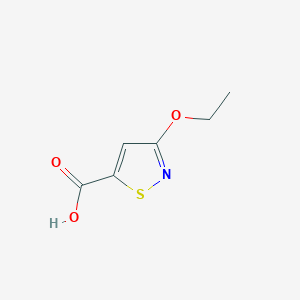
![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)

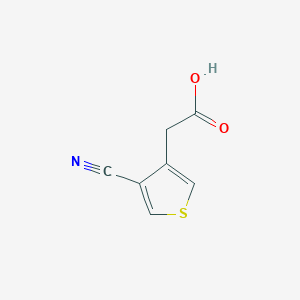
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)
